
(Hex-5-en-2-yl)(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hex-5-en-2-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by the presence of an amine group attached to a hexenyl chain and a phenylethyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)(1-phenylethyl)amine typically involves the reaction of hex-5-en-2-ylamine with 1-phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(Hex-5-en-2-yl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
(Hex-5-en-2-yl)(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (Hex-5-en-2-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (Hex-5-en-2-yl)(1-phenylethyl)amine
- (Hex-5-en-2-yl)(1-phenylethyl)methanamine
- (Hex-5-en-2-yl)(1-phenylethyl)dimethylamine
Uniqueness
This compound is unique due to its specific structural features, which include a hexenyl chain and a phenylethyl group attached to an amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)hex-5-en-2-amine |
InChI |
InChI=1S/C14H21N/c1-4-5-9-12(2)15-13(3)14-10-7-6-8-11-14/h4,6-8,10-13,15H,1,5,9H2,2-3H3 |
Clave InChI |
PMIZJBZWVQJHJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)


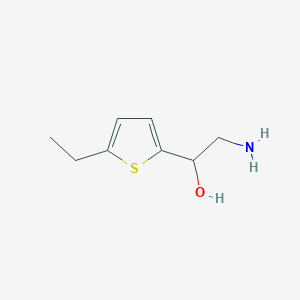

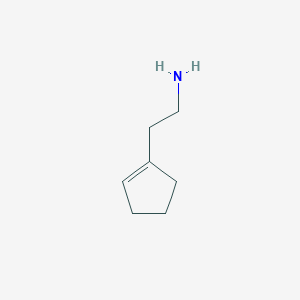
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
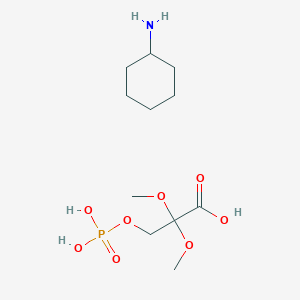
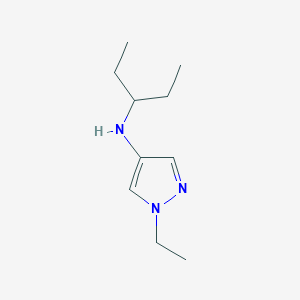
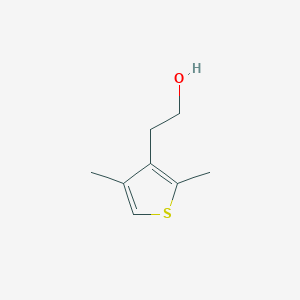
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
